N-(2-methylpropyl)-4-propylaniline
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Overview
Description
N-(2-methylpropyl)-4-propylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a propyl group and a 2-methylpropyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-4-propylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with 2-methylpropyl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or toluene under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized for large-scale production by controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylpropyl)-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, and halogenated anilines.
Scientific Research Applications
N-(2-methylpropyl)-4-propylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-propylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-methylpropyl)-aniline: Similar structure but lacks the propyl group.
4-propylaniline: Similar structure but lacks the 2-methylpropyl group.
N-ethyl-4-propylaniline: Similar structure with an ethyl group instead of a 2-methylpropyl group.
Uniqueness: N-(2-methylpropyl)-4-propylaniline is unique due to the presence of both the 2-methylpropyl and propyl groups attached to the aniline ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N |
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Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-propylaniline |
InChI |
InChI=1S/C13H21N/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
HYZYGVWARXHJPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NCC(C)C |
Origin of Product |
United States |
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